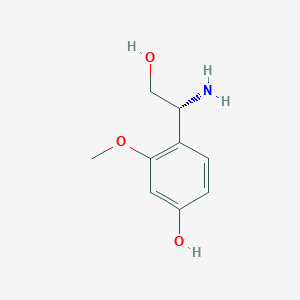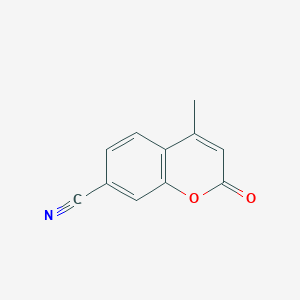
(r)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol typically involves multi-step organic reactions. One common method starts with the protection of the phenol group, followed by the introduction of the amino and hydroxyl groups through a series of reactions such as nitration, reduction, and substitution. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the phenol ring.
Scientific Research Applications
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(®-1-Amino-2-hydroxy-ethyl)-phenol: Lacks the methoxy group, which may affect its stability and reactivity.
4-(®-1-Amino-2-hydroxy-ethyl)-3-ethoxy-phenol: Has an ethoxy group instead of a methoxy group, which can alter its chemical properties.
Uniqueness
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
CJSOSTPRWYLUPR-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)
![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)
![tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)



![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)







